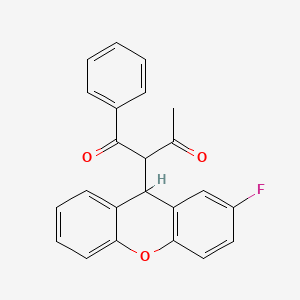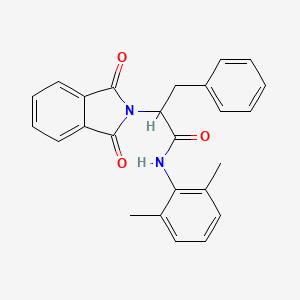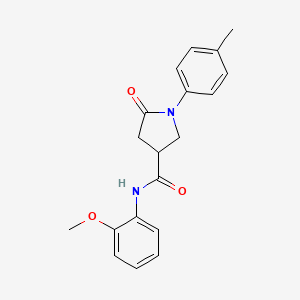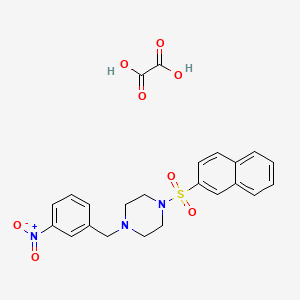
2-(2-fluoro-9H-xanthen-9-yl)-1-phenyl-1,3-butanedione
説明
2-(2-fluoro-9H-xanthen-9-yl)-1-phenyl-1,3-butanedione, commonly known as FX, is a fluorescent dye that has been widely used in scientific research applications. FX is a derivative of xanthene and is commonly used as a probe for studying biological systems, such as lipid bilayers, ion channels, and membrane proteins.
作用機序
FX works by binding to the hydrophobic regions of biological membranes. The dye is incorporated into the lipid bilayer and emits fluorescence when excited with blue light. The fluorescence intensity of FX is sensitive to changes in the local environment, such as changes in pH, temperature, and membrane potential. This property makes it an ideal probe for studying the structure and function of biological membranes.
Biochemical and Physiological Effects:
FX has no known biochemical or physiological effects on biological systems. It is a non-toxic dye that is widely used in scientific research applications.
実験室実験の利点と制限
The advantages of using FX in lab experiments include its high fluorescence intensity, sensitivity to changes in the local environment, and non-toxic nature. The limitations of using FX include its low yield during synthesis and the fact that it is not suitable for in vivo imaging due to its low penetration depth.
将来の方向性
There are several future directions for the use of FX in scientific research. One direction is the development of new derivatives of FX that have improved properties, such as higher fluorescence intensity and better membrane penetration. Another direction is the use of FX in combination with other probes, such as calcium indicators, to study complex biological systems. Additionally, the use of FX in combination with advanced imaging techniques, such as super-resolution microscopy, could provide new insights into the structure and function of biological membranes.
科学的研究の応用
FX has been widely used in scientific research applications due to its unique properties. FX is a fluorescent dye that emits a bright orange-red fluorescence when excited with blue light. This property makes it an ideal probe for studying biological systems, such as lipid bilayers, ion channels, and membrane proteins. FX has been used to study the structure and function of ion channels, such as the voltage-gated potassium channel and the nicotinic acetylcholine receptor. It has also been used to study the interaction between proteins and lipids in lipid bilayers.
特性
IUPAC Name |
2-(2-fluoro-9H-xanthen-9-yl)-1-phenylbutane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FO3/c1-14(25)21(23(26)15-7-3-2-4-8-15)22-17-9-5-6-10-19(17)27-20-12-11-16(24)13-18(20)22/h2-13,21-22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDDWUZRKQKEPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1C2=CC=CC=C2OC3=C1C=C(C=C3)F)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-tert-butyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3943187.png)

![2-methyl-N-[2-(3-phenylpropoxy)phenyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B3943199.png)
![N-[2-(benzoylamino)benzoyl]-N-(2-bromophenyl)phenylalaninamide](/img/structure/B3943200.png)

![2-(benzoylamino)-N-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]benzamide](/img/structure/B3943231.png)
![2-(1-naphthylamino)-2-oxoethyl {[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B3943236.png)
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~,N~1~-diethylglycinamide](/img/structure/B3943246.png)


![2,2'-(5-fluoro-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis[N-(2-chlorophenyl)acetamide]](/img/structure/B3943270.png)
![4-bromo-N-cyclohexyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3943280.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(1-propyl-4-piperidinyl)piperazine oxalate](/img/structure/B3943285.png)
![6-{4-[1-(ethoxyacetyl)pyrrolidin-3-yl]pyridin-2-yl}quinoline](/img/structure/B3943286.png)